1-(4-Methyl-3-nitrophenyl)ethan-1-amine
Description
Significance of Nitroaromatic and Chiral Amine Scaffolds in Advanced Chemical Research
Nitroaromatic compounds are pivotal in various fields of chemical research. The nitro group's ability to modulate the electronic properties of a molecule makes it a key feature in the design of dyes, explosives, and pharmaceutical agents. google.comuni.lu In medicinal chemistry, for instance, the nitroimidazole scaffold has been instrumental in the development of drugs for infectious diseases and cancer. scbt.com Furthermore, the reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, providing a reliable route to aromatic amines which are themselves critical building blocks. google.comuni.lu
The incorporation of a chiral center, as seen in the ethan-1-amine moiety of the title compound, introduces another layer of complexity and significance. Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov A large proportion of drugs are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov Consequently, the development of methods for asymmetric synthesis to produce enantiomerically pure compounds is a major focus of contemporary chemical research. Chiral amine scaffolds, such as chiral piperidines, are recognized as privileged structures in drug design, enhancing biological activity, selectivity, and pharmacokinetic properties. The combination of a nitroaromatic ring and a chiral amine in a single molecule, therefore, presents a scaffold with considerable potential for the development of novel bioactive compounds.
Overview of the Research Landscape Pertaining to 1-(4-Methyl-3-nitrophenyl)ethan-1-amine
While dedicated research literature specifically detailing the synthesis and applications of this compound is not extensively available in the public domain, an overview of its research landscape can be constructed by examining its synthesis from available precursors and the context of related compounds.
The logical precursor for the synthesis of this compound is the corresponding ketone, 1-(4-Methyl-3-nitrophenyl)ethan-1-one . This starting material is commercially available from various chemical suppliers. Its synthesis can be envisioned from p-cresol (B1678582), which upon nitration would yield 4-methyl-3-nitrophenol (B15662). Subsequent etherification and other functional group manipulations could lead to the desired ketone. A patented method for the preparation of 4-methyl-3-nitrophenol from p-cresol has been described, involving esterification, nitration, and hydrolysis steps. google.com
Table 1: Physical and Chemical Properties of 1-(4-Methyl-3-nitrophenyl)ethan-1-one
| Property | Value |
| CAS Number | 5333-27-7 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Data sourced from chemical supplier catalogs.
The synthesis of this compound from its ketone precursor can be achieved through several established synthetic methodologies. One of the most common and versatile methods is reductive amination . This one-pot reaction involves the treatment of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.
Another plausible synthetic route is the formation of an oxime from the ketone, followed by its reduction. The reaction of 1-(4-Methyl-3-nitrophenyl)ethan-1-one with hydroxylamine (B1172632) would yield the corresponding oxime. Subsequent reduction of the oxime C=N bond, for instance through catalytic hydrogenation, would afford the desired primary amine.
The existence of a chiral center in this compound implies that it can exist as a pair of enantiomers, (R)- and (S)-1-(4-Methyl-3-nitrophenyl)ethan-1-amine. The preparation of enantiomerically enriched or pure forms of this amine would likely involve either a chiral resolution of the racemic mixture or an asymmetric synthesis. Chiral resolution could be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral acid, followed by fractional crystallization. Asymmetric synthesis would involve the use of a chiral catalyst or a chiral auxiliary to stereoselectively reduce the ketone or the intermediate imine.
The commercial availability of both the racemic mixture and the individual enantiomers of this compound from specialized chemical suppliers indicates that synthetic routes to this compound are established, although not widely published in academic literature. The presence of this compound in such catalogs suggests its utility as a building block in discovery chemistry, likely within the pharmaceutical or agrochemical industries. The combination of the nitro-substituted phenyl ring and the chiral ethylamine (B1201723) side chain makes it an attractive starting material for the synthesis of more complex, potentially bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-4-8(7(2)10)5-9(6)11(12)13/h3-5,7H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTZRTLGNJYTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 1 4 Methyl 3 Nitrophenyl Ethan 1 Amine
Transformations Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. pearson.com Its transformation, particularly through reduction, is a fundamental process in synthetic chemistry.
Selective Reduction Pathways to Amino Derivatives
The selective reduction of the nitro group in 1-(4-Methyl-3-nitrophenyl)ethan-1-amine to the corresponding amino derivative, 5-(1-aminoethyl)-2-methylaniline, is a crucial transformation. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction.
Catalytic transfer hydrogenation offers an efficient method for the reduction of aromatic nitro compounds. nih.gov This technique often employs a palladium on carbon (Pd/C) catalyst with a hydrogen donor, such as ammonium (B1175870) formate. nih.gov The reaction can proceed under solid-state mechanochemical milling conditions, which is a simple and straightforward protocol that tolerates a variety of functional groups. nih.gov Another effective catalytic system involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄) in an ethanol (B145695) solvent. jsynthchem.comjsynthchem.com This system has been shown to reduce nitro compounds to their corresponding amines. jsynthchem.comjsynthchem.com Metal-free reduction methods have also been developed, utilizing reagents such as tetrahydroxydiboron (B82485) in water. organic-chemistry.org
| Reduction Method | Catalyst/Reagent | Hydrogen Donor/Solvent | General Observations | Citation |
| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Ammonium Formate | Efficient under solid-state mechanochemical milling conditions. | nih.gov |
| Chemical Reduction | Tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄) | Sodium Borohydride (NaBH₄) / Ethanol | Effective for reducing nitro compounds to amines. | jsynthchem.comjsynthchem.com |
| Metal-Free Reduction | Tetrahydroxydiboron | Water | A metal-free approach for the reduction of nitroaromatics. | organic-chemistry.org |
Investigations into Nitro Group Reactivity in Diverse Reaction Environments
The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. pearson.com This property governs its reactivity in various chemical environments. In the context of this compound, the nitro group's position ortho to the methyl group and meta to the aminoethyl group influences the regioselectivity of such reactions. While specific studies on this compound are limited, the general principles of nitroarene chemistry apply.
Reactions at the Amine Functionality
The primary amine group on the ethyl side chain of this compound is a nucleophilic center and can undergo a wide range of reactions.
Acylation, Alkylation, and Arylation Reactions
Acylation: The primary amine can be readily acylated by reacting with acyl chlorides or acid anhydrides to form amides. For instance, the reaction with acetyl chloride would yield N-(1-(4-methyl-3-nitrophenyl)ethyl)acetamide. Such reactions typically proceed via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk
Alkylation: Alkylation of the amine group can be achieved using alkyl halides, such as methyl iodide, to produce secondary, tertiary amines, and even quaternary ammonium salts. pearson.comshaalaa.com The reaction proceeds through nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. pearson.com
Arylation: While less common for simple amines, arylation can be performed under specific conditions, often involving transition metal catalysts to form N-aryl derivatives.
| Reaction Type | Reagent Example | Product Type | General Mechanism | Citation |
| Acylation | Acetyl chloride | N-substituted amide | Nucleophilic addition-elimination | chemguide.co.ukchemguide.co.uk |
| Alkylation | Methyl iodide | Secondary/Tertiary amine, Quaternary ammonium salt | Nucleophilic substitution | pearson.comshaalaa.com |
| Arylation | Aryl halide (with catalyst) | N-aryl amine | Transition metal-catalyzed cross-coupling |
Formation of Imines, Oximes, and Hydrazone Derivatives
The primary amine of this compound can condense with aldehydes and ketones to form imines (Schiff bases). For example, reaction with benzaldehyde (B42025) would yield benzylidene-(1-(4-methyl-3-nitrophenyl)ethyl)amine. researchgate.netdoubtnut.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.net Similarly, reactions with hydroxylamine (B1172632) and hydrazines would lead to the formation of the corresponding oxime and hydrazone derivatives.
Diazotization and Coupling Reactions of Aromatic Amines
Following the reduction of the nitro group to an aromatic amine, the resulting 5-(1-aminoethyl)-2-methylaniline possesses two amine groups. The aromatic primary amine can undergo diazotization upon treatment with a cold solution of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid). cuhk.edu.hkunb.cascribd.com This process forms a diazonium salt, which is a versatile intermediate.
Reactivity of the Aromatic Ring System
The reactivity of the benzene (B151609) ring in this compound is governed by the interplay of the electronic effects of its three substituents: the 1-aminoethyl group, the nitro group, and the methyl group.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. masterorganicchemistry.comyoutube.com The position of this attack is directed by the substituents already present on the ring. chemguide.co.uk In this compound, the directing effects are as follows:
Methyl Group (-CH₃): Located at position 4, the methyl group is an activating, ortho, para-director. It enhances the electron density at positions 3 and 5 (ortho) and position 1 (para).
Nitro Group (-NO₂): Positioned at C3, the nitro group is a strongly deactivating, meta-director due to its electron-withdrawing nature. chemguide.co.uk It directs incoming electrophiles to positions 1 and 5.
1-Aminoethyl Group [-CH(NH₂)CH₃]: The primary amine makes this group activating and ortho, para-directing (positions 2, 6, and 4). However, under the strongly acidic conditions typical of many EAS reactions like nitration, the amine is protonated to form an anilinium-type ion [-CH(NH₃⁺)CH₃]. byjus.com This protonated form becomes a deactivating, meta-directing group, guiding electrophiles to positions 3 and 5.
Predicted Reactivity:
The outcome of an EAS reaction depends heavily on the reaction conditions.
Under neutral or mildly acidic conditions: The activating effects of the methyl and aminoethyl groups would dominate. The aminoethyl group is generally a stronger activator than the methyl group, suggesting that substitution would preferentially occur at its ortho positions (C2 and C6).
Under strongly acidic conditions (e.g., nitration with HNO₃/H₂SO₄): The aminoethyl group becomes a deactivating, meta-directing anilinium ion. In this scenario, all three substituents cooperatively direct the incoming electrophile to position 5. The methyl group directs to C5 (ortho), the nitro group directs to C5 (meta), and the protonated aminoethyl group directs to C5 (meta). Therefore, substitution at the C5 position is the strongly favored outcome.
The general mechanism for EAS proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The reaction is completed by the loss of a proton from the site of attack, which restores the aromaticity of the ring. masterorganicchemistry.com
Nucleophilic Aromatic Substitution Considerations
Nucleophilic Aromatic Substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism is distinct from Sₙ1 and Sₙ2 reactions and has specific requirements. libretexts.org A key requirement is the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (typically a halide). libretexts.orgtandfonline.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. nih.gov
In the case of this compound, the molecule is not well-suited for standard SₙAr reactions for the following reasons:
Lack of a Good Leaving Group: The ring does not possess a typical leaving group like a fluoride, chloride, or bromide ion.
Unfavorable Substituent Positions: The powerful electron-withdrawing nitro group is at C3. For it to effectively activate the ring for SₙAr, a leaving group would need to be at an ortho (C2, C4) or para (C6) position.
Destabilizing Groups: The presence of the electron-donating methyl and aminoethyl groups would destabilize the anionic Meisenheimer complex, further hindering the reaction. libretexts.org
For this compound to undergo nucleophilic aromatic substitution, it would first need to be chemically modified, for instance, by introducing a halogen at a position activated by the nitro group.
Derivatization Strategies for Analytical and Synthetic Applications
Derivatization is the process of transforming a chemical compound into a product (a derivative) of similar chemical structure. This is often done to enhance the analytical detection or separation of the parent compound. greyhoundchrom.comsigmaaldrich.com
Development of Derivatization Reagents for Amine Analysis
The primary amine in this compound is a prime target for derivatization. This is particularly useful in analytical techniques like High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comthermofisher.com Derivatization can introduce a chromophore or fluorophore, enabling sensitive UV or fluorescence detection. thermofisher.comtcichemicals.com
Given that the benzylic carbon atom in the 1-aminoethyl group is a chiral center, the compound exists as a pair of enantiomers. Chiral Derivatizing Agents (CDAs) are essential for separating these enantiomers. nih.govacs.org A CDA reacts with both enantiomers to form diastereomers, which have different physical properties and can be separated using non-chiral chromatography methods. nih.gov
Common derivatization strategies for primary amines include:
| Reagent Class | Example(s) | Purpose |
| Isothiocyanates | (R)-α-Methylbenzyl isothiocyanate | Chiral derivatization for HPLC separation of enantiomers. acs.org |
| Chloroformates | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Introduces a highly fluorescent fluorenyl group for sensitive detection. thermofisher.comresearchgate.net |
| o-Phthalaldehyde (OPA) | OPA with a chiral thiol (e.g., N-acetyl-L-cysteine) | Rapidly forms fluorescent isoindole derivatives; use of a chiral thiol allows for enantiomeric resolution. nih.govnih.gov |
| Sulfonyl Chlorides | Dansyl chloride (DNS-Cl) | Forms highly fluorescent and stable sulfonamide derivatives. thermofisher.com |
| Dinitro-fluoro-phenyl Reagents | Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) | A well-known CDA for resolving amine enantiomers by HPLC. greyhoundchrom.com |
| Benzoxadiazole Reagents | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | An excellent fluorescent labeling reagent that reacts with primary and secondary amines. tcichemicals.com |
These reactions are typically fast and proceed under mild conditions, making them suitable for pre-column derivatization in automated HPLC systems. thermofisher.com
Chemical Modifications for Enhanced Spectroscopic Characterization
Beyond creating derivatives for chromatography, chemical modifications can be employed to facilitate characterization by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The reaction of the primary amine with an acyl chloride or anhydride (B1165640) would yield an amide. This change is easily observable in the ¹H NMR spectrum, where the two protons of the -NH₂ group are replaced by a single amide N-H proton, which often appears at a different chemical shift. In ¹³C NMR, the appearance of a carbonyl signal would be a key indicator of a successful reaction.
Mass Spectrometry (MS): Derivatization is used in MS to improve ionization efficiency and produce characteristic fragmentation patterns, aiding in structural elucidation. Tagging the amine with a group containing a tertiary amine can enhance proton affinity and improve signal response in electrospray ionization (ESI) mass spectrometry. nih.gov
UV-Visible Spectroscopy: The spectroscopic properties are heavily influenced by the electronic system of the aromatic ring. A common modification is the reduction of the nitro group (-NO₂) to a primary amino group (-NH₂). This transformation from an electron-withdrawing to a strong electron-donating group causes a significant shift in the maximum absorption wavelength (λₘₐₓ) in the UV-Vis spectrum.
Fluorescence Spectroscopy: To make the molecule fluorescent for highly sensitive detection, it can be reacted with a fluorogenic reagent. Reagents like NBD-F or DBD-F react with the amine to form highly fluorescent derivatives, which would otherwise be non-fluorescent. tcichemicals.com
These modifications provide chemists with a versatile toolkit to enhance the detection, quantification, and structural characterization of this compound.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, offer an unambiguous map of the proton and carbon framework of 1-(4-Methyl-3-nitrophenyl)ethan-1-amine.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would feature three protons on the phenyl ring. Due to the substitution pattern, these protons would appear as a doublet, a singlet-like signal (or a narrow doublet), and a doublet of doublets, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The chemical shifts for protons on a p-nitrotoluene system are observed around 8.1 ppm and 7.3 ppm. chemicalbook.com The aliphatic portion of the molecule would show a quartet for the methine proton (CH) of the ethylamine (B1201723) side chain, coupled to the adjacent methyl group, and a doublet for the three protons of this methyl group. For a similar compound, (R)-(+)-1-(4-methylphenyl)ethylamine, the methine proton appears at approximately 4.03 ppm and the adjacent methyl protons are at 1.34 ppm. chemicalbook.com The protons of the amine (NH₂) group would typically appear as a broad singlet, and the protons of the methyl group attached to the aromatic ring would be a sharp singlet. chemicalbook.com
The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment. The carbons of the aromatic ring would resonate in the typical downfield region of 120-150 ppm. The carbon bearing the nitro group would be significantly shifted downfield. The carbon atoms of the ethylamine side chain and the tolyl methyl group would appear in the upfield aliphatic region. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic-H (ortho to nitro) | ~8.0 | d |
| Aromatic-H (ortho to ethylamine) | ~7.5 | dd |
| Aromatic-H (ortho to methyl) | ~7.3 | d |
| Methine-CH | ~4.1 | q |
| Ring-CH₃ | ~2.4 | s |
| Amine-NH₂ | Variable (broad) | s |
| Ethyl-CH₃ | ~1.4 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-NO₂ | ~148 |
| C-CH(NH₂)CH₃ | ~145 |
| C-CH₃ (ring) | ~138 |
| Aromatic CH | 120 - 135 |
| Methine-CH | ~50 |
| Ethyl-CH₃ | ~24 |
| Ring-CH₃ | ~21 |
To confirm the assignments made in one-dimensional NMR, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine (CH) proton and the protons of the ethylamine's methyl group, confirming the ethylamine fragment. It would also show correlations between adjacent protons on the aromatic ring, helping to definitively assign their positions.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals for the methine, aromatic CHs, and methyl groups to their corresponding carbon signals in the ¹³C spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is dominated by the intense absorptions of the nitro group. Aromatic nitro compounds consistently show two strong bands corresponding to asymmetric and symmetric N-O stretching vibrations. spectroscopyonline.comorgchemboulder.com The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com The primary amine group (-NH₂) would be identified by its N-H stretching vibrations, which usually appear as two bands in the 3300-3500 cm⁻¹ range. Other expected absorptions include C-H stretching from both the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹), and C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |
| NO₂ Asymmetric Stretch | 1520 - 1540 | Strong |
| NO₂ Symmetric Stretch | 1340 - 1360 | Strong |
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this molecule, strong Raman signals would be expected for the symmetric stretching vibration of the nitro group (around 1350 cm⁻¹) and for the "ring-breathing" modes of the substituted benzene (B151609) ring. capes.gov.brresearchgate.net The study of nitroaromatic compounds by Raman spectroscopy is well-established, often utilized for the detection of explosive materials due to the strong signal of the nitro group. capes.gov.brrsc.org The non-polar C-C bonds of the aromatic ring and the aliphatic chain would also be Raman active.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular formula of this compound is C₉H₁₂N₂O₂, giving it a molecular weight of 180.21 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 180.
The fragmentation of phenylethylamines is well-characterized and is typically dominated by alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom). maps.orglibretexts.org For this compound, the most favorable fragmentation would be the cleavage of the bond between the benzylic carbon and the adjacent methyl group. This results in the loss of a methyl radical (•CH₃) to form a highly stabilized iminium cation. This fragment is expected to be the base peak in the spectrum.
Major Fragmentation Pathway: M⁺ (m/z 180) → [M - CH₃]⁺ (m/z 165)
This fragmentation pattern is characteristic of N-unsubstituted alpha-methyl-substituted phenethylamines. For the related compound (R)-1-(4-Nitrophenyl)ethanamine, a prominent fragment is observed at m/z 151, corresponding to the loss of a methyl group. nih.gov
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
A comprehensive search of crystallographic databases and the scientific literature did not yield any specific X-ray crystallography data for the compound this compound. Consequently, detailed research findings regarding its solid-state structure, such as crystal system, space group, unit cell dimensions, and atomic coordinates, are not publicly available at this time. Similarly, the absolute configuration of chiral centers within the molecule has not been experimentally determined and confirmed by anomalous dispersion effects in X-ray diffraction studies.
The determination of the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is a definitive method for elucidating the precise molecular structure and stereochemistry of chiral compounds. This technique would provide unambiguous information on bond lengths, bond angles, and torsion angles, as well as intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.
For chiral molecules like this compound, which exists as a pair of enantiomers, X-ray crystallography is the gold standard for determining the absolute configuration (R or S) of the stereocenter. This is typically achieved by analyzing the anomalous scattering of X-rays, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths.
While crystallographic data for structurally related compounds, such as other nitrophenylethylamine derivatives, may exist, direct extrapolation of their solid-state properties to this compound would be speculative. The specific substitution pattern on the phenyl ring significantly influences the electronic and steric properties of the molecule, which in turn affects its crystallization behavior and crystal packing.
Future crystallographic studies on this compound would be invaluable for providing a definitive structural characterization and for understanding its solid-state properties. Such data would be crucial for computational modeling, structure-activity relationship studies, and for the design of new chiral ligands and catalysts.
Table of Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Not Reported |
| Space Group | Not Reported |
| a (Å) | Not Reported |
| b (Å) | Not Reported |
| c (Å) | Not Reported |
| α (°) | Not Reported |
| β (°) | Not Reported |
| γ (°) | Not Reported |
| Volume (ų) | Not Reported |
| Z | Not Reported |
| Density (calculated) (g/cm³) | Not Reported |
| Absorption Coefficient (mm⁻¹) | Not Reported |
| F(000) | Not Reported |
| Crystal Size (mm³) | Not Reported |
| θ range for data collection (°) | Not Reported |
| Index ranges | Not Reported |
| Reflections collected | Not Reported |
| Independent reflections | Not Reported |
| Completeness to θ = x° (%) | Not Reported |
| Refinement method | Not Reported |
| Data / restraints / parameters | Not Reported |
| Goodness-of-fit on F² | Not Reported |
| Final R indices [I>2σ(I)] | Not Reported |
| R indices (all data) | Not Reported |
| Absolute structure parameter | Not Reported |
| Largest diff. peak and hole (e.Å⁻³) | Not Reported |
| CCDC Deposition Number | Not Available |
Computational Chemistry and Theoretical Studies
Quantum Chemical Topology and Bonding Analysis
To gain a deeper understanding of the chemical bonds within the molecule, more advanced computational techniques can be employed.
NBO analysis examines the distribution of electrons in the molecule in terms of localized bonds and lone pairs. This method provides information about charge transfer interactions between different parts of the molecule, which can explain its stability and reactivity. For instance, it could reveal hyperconjugative interactions that stabilize the molecule's structure.
QTAIM is a method used to analyze the electron density to define atoms and the chemical bonds between them. This analysis can characterize the nature of the bonds (e.g., covalent vs. ionic) based on the properties of the electron density at the bond critical points. This provides a rigorous, quantitative description of the chemical bonding in 1-(4-Methyl-3-nitrophenyl)ethan-1-amine.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating the complex pathways of chemical reactions. For molecules structurally related to this compound, such as substituted anilines, Density Functional Theory (DFT) and other high-level methods are employed to map out potential energy surfaces and determine the most likely reaction mechanisms.
A pertinent example is the computational study of the reaction between 4-methyl aniline and hydroxyl (OH) radicals, which is a key process in atmospheric chemistry. mdpi.comresearchgate.net Researchers have used methods like M06-2X and CCSD(T) with extensive basis sets such as 6-311++G(3df,2p) to investigate the intricate details of this reaction. mdpi.comresearchgate.net Such studies typically involve:
Optimization of Geometries: Calculating the lowest-energy structures for reactants, intermediates, transition states, and products.
Potential Energy Surface (PES) Mapping: Identifying the energy changes along different reaction coordinates. For the reaction of 4-methyl aniline with OH radicals, two primary pathways are considered: OH addition to the aromatic ring and hydrogen abstraction from the amino (-NH2) or methyl (-CH3) groups. mdpi.comresearchgate.net
Kinetic Calculations: Using theories like Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate reaction rate coefficients. mdpi.comresearchgate.net
Furthermore, DFT calculations are used to analyze the electronic properties that govern reactivity. Molecular Electrostatic Potential (MESP) maps, for instance, visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites prone to attack. ymerdigital.com Analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the electron-donating and accepting capabilities of the molecule, which is crucial for predicting its behavior in chemical reactions. researchgate.net
Table 1: Computational Methods in Reaction Mechanism Studies for Substituted Anilines
| Computational Method | Application | Insights Gained |
|---|---|---|
| DFT (e.g., M06-2X, B3LYP) | Geometry optimization, frequency calculations, PES mapping | Provides stable structures of reactants, products, and transition states; determines reaction energy barriers. mdpi.comresearchgate.netresearchgate.net |
| CCSD(T) | High-accuracy single-point energy calculations | Refines the energy profile of the reaction pathway for more accurate kinetic and thermodynamic predictions. mdpi.comresearchgate.net |
| Transition State Theory (TST) | Calculation of rate coefficients for elementary reactions | Predicts the speed of individual reaction steps based on the energy of the transition state. mdpi.com |
| RRKM Theory | Calculation of pressure- and temperature-dependent rate coefficients | Models the kinetics of complex reactions involving intermediate species. mdpi.comresearchgate.net |
| MESP Analysis | Mapping of electrostatic potential on the molecular surface | Identifies sites susceptible to electrophilic or nucleophilic attack, guiding mechanism prediction. ymerdigital.com |
Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules, particularly their interactions with solvent molecules. By simulating the motions of atoms over time, MD provides a detailed picture of solvation shells, hydrogen bonding, and other non-covalent interactions that govern the compound's behavior in solution.
For N-methyl-p-nitroaniline (MNA), a compound with significant structural similarity to this compound, MD simulations have been used to investigate its hydration structure. researchgate.net These simulations reveal the local organization of water molecules around the solute. The analysis typically involves:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a solute atom. They are used to identify the structure and extent of solvation shells.
Coordination Numbers (CNs): By integrating the RDF, the average number of solvent molecules in the first solvation shell of the solute can be calculated.
Spatial Distribution Functions (SDFs): SDFs provide a 3D map of the solvent density around the solute, offering a more detailed view of the solvation structure and highlighting preferential interaction sites. researchgate.net
Hydrogen Bond Analysis: The simulations allow for the quantification of hydrogen bonds between the solute and solvent, including their average number, lifetimes, and geometry.
In the case of MNA, MD simulations showed that water molecules are specifically distributed around the polar methylamino and nitro functional groups. researchgate.net It was found that weak hydrogen bonds form between water and both of these groups, significantly influencing the hydration structure and, consequently, the solubility of the compound. researchgate.net Similarly, MD simulations of 4-nitroaniline in mixed solvents have been used to analyze microsphere solvation and confirm preferential solvation by one solvent component over another due to specific interactions like hydrogen bonding. researchgate.net
Table 2: Key Findings from MD Simulations of N-Methyl-p-nitroaniline (MNA) Hydration researchgate.net
| Analysis Technique | Finding | Significance |
|---|---|---|
| Radial Distribution Function (RDF) | Revealed distinct hydration shells around the methylamino and nitro groups. | Quantifies the structured arrangement of water molecules near the solute's functional groups. |
| Coordination Number (CN) | Determined the average number of water molecules in the first solvation shell. | Provides insight into the extent of local hydration. |
| Spatial Distribution Function (SDF) | Showed water molecules distributed above and below the nitrogen atoms of both functional groups, parallel to the aromatic ring plane. | Illustrates the specific 3D geometry of the solute-solvent interactions. |
| Hydrogen Bond Analysis | Confirmed the formation of two weak hydrogen bonds with both the methylamino and nitro groups. | Explains the specific intermolecular forces responsible for the observed hydration structure and influences solubility. |
These computational approaches provide a molecular-level understanding of how this compound is likely to behave in chemical reactions and in solution, complementing and guiding experimental investigations.
Future Research Directions and Emerging Methodologies
Development of More Efficient and Sustainable Synthetic Protocols
The current synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-amine typically involves the reduction of the corresponding ketone, 1-(4-methyl-3-nitrophenyl)ethan-1-one. While effective, traditional methods often rely on stoichiometric reducing agents and harsh reaction conditions. Future research will prioritize the development of more efficient and sustainable synthetic protocols.
A key area of development will be the application of catalytic hydrogenation . The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, can facilitate the reduction of the nitro group under milder conditions with molecular hydrogen as the reductant. acs.orgwikipedia.org Research will likely focus on optimizing catalyst systems to achieve high chemoselectivity, reducing the nitro group without affecting the aromatic ring or the benzylic amine. The development of air-stable and reusable base-metal catalysts, for instance, those based on manganese, presents an economically and environmentally attractive alternative to precious metal catalysts. acs.org
Furthermore, biocatalysis is emerging as a powerful tool for the asymmetric synthesis of chiral amines. researchgate.netsci-hub.se The use of transaminases can enable the direct and highly enantioselective conversion of the precursor ketone to the desired chiral amine. researchgate.net Future work will likely involve the discovery and engineering of novel transaminases with improved substrate specificity and stability for the synthesis of this compound and its enantiomers.
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
| Catalytic Hydrogenation | Use of heterogeneous or homogeneous catalysts (e.g., Pd/C, Mn-based) with H₂. acs.orgwikipedia.org | High efficiency, atom economy, potential for catalyst recycling. acs.org | Development of chemoselective, reusable, and non-precious metal catalysts. acs.org |
| Biocatalytic Asymmetric Amination | Employment of transaminase enzymes. researchgate.netsci-hub.se | High enantioselectivity, mild reaction conditions, environmentally benign. researchgate.net | Enzyme discovery and engineering for improved substrate scope and process stability. |
In-depth Mechanistic Studies of Novel Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic transformations. Future research will delve into detailed mechanistic studies of its reactions, moving beyond its role as a simple amine.
The presence of both an amine and a nitro group on the aromatic ring opens up possibilities for interesting reactivity. For instance, the nitro group can be reduced to a nitroso or hydroxylamine (B1172632) intermediate, which can then participate in intramolecular cyclization or condensation reactions. acs.org Mechanistic investigations using techniques like in-situ spectroscopy and kinetic analysis will be vital to elucidate the pathways of such transformations. nih.gov
Furthermore, the amine group can direct C-H functionalization reactions, enabling the introduction of new substituents onto the aromatic ring. nih.gov Understanding the mechanism of these directed reactions will allow for the selective synthesis of novel derivatives. Computational studies will play a significant role in modeling transition states and reaction intermediates, providing insights that are often difficult to obtain experimentally. nih.gov
A plausible area of investigation is the nucleophilic aromatic substitution (SNAr) , where the electron-withdrawing nitro group activates the aromatic ring for attack by nucleophiles. libretexts.orgd-nb.infonih.gov While the amine group is an activating group, its influence in the context of a strongly deactivating nitro group presents an interesting case for mechanistic exploration.
Exploration of New Derivatization Strategies for Advanced Applications
The functional handles present in this compound—the primary amine, the aromatic ring, and the nitro group—offer numerous opportunities for derivatization. Future research will focus on exploring new derivatization strategies to access a wider range of molecules with potentially advanced applications.
The primary amine can be readily acylated, alkylated, or used in the formation of imines and sulfonamides, providing access to a diverse library of compounds. The resulting amides and sulfonamides could be explored for their biological activities. The formation of C-N bonds through methods like the Buchwald-Hartwig amination could also be employed to create more complex structures. tcichemicals.comnumberanalytics.com
The nitro group serves as a versatile precursor for other functional groups. Its reduction to an amine would yield a diamine, a valuable monomer for polymer synthesis or a ligand for metal complexes. The nitro group can also be a handle for more complex transformations, such as in the synthesis of heterocyclic compounds.
| Functional Group | Derivatization Reaction | Potential Product Class | Potential Applications |
| Primary Amine | Acylation, Alkylation, Sulfonylation | Amides, Secondary/Tertiary Amines, Sulfonamides | Pharmaceutical intermediates, new materials |
| Aromatic Ring | Electrophilic Aromatic Substitution, C-H Functionalization | Substituted Phenyl Derivatives | Fine chemicals, agrochemicals |
| Nitro Group | Reduction, Cyclization Reactions | Anilines, Heterocycles | Monomers for polymers, biologically active compounds |
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. Future research will undoubtedly explore the integration of the synthesis and derivatization of this compound with flow chemistry and automated systems.
Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions involving hazardous reagents or intermediates. acs.org The catalytic hydrogenation of the nitro group, for example, can be performed more safely and efficiently in a continuous flow setup. acs.org
Automated synthesis platforms can be used to rapidly screen reaction conditions and generate libraries of derivatives for biological evaluation. acs.org By combining flow chemistry with automated workstations, the synthesis and derivatization of this compound can be significantly accelerated, facilitating its application in drug discovery and materials science. acs.org
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, advanced computational approaches will be instrumental in predicting its properties and reactivity, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predict its spectroscopic properties, and investigate reaction mechanisms. orientjchem.orgnih.gov For instance, DFT can be used to study the transition states of various reactions, helping to understand the factors that control selectivity. orientjchem.org
Molecular dynamics (MD) simulations can provide insights into the conformational behavior of the molecule and its interactions with solvents or biological macromolecules. This is particularly relevant for understanding its potential as a drug candidate or as a building block for self-assembling materials.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of derivatives of this compound with their biological activity. These predictive models can guide the design of new derivatives with enhanced potency and selectivity.
| Computational Method | Application | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Reaction mechanism studies, spectroscopic prediction. orientjchem.orgnih.gov | Transition state energies, reaction pathways, NMR/IR spectra. |
| Molecular Dynamics (MD) | Conformational analysis, interaction studies. | Preferred conformations, binding modes with receptors. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity. | Predictive models for designing more active compounds. |
Q & A
Q. What are the optimal synthetic routes for 1-(4-Methyl-3-nitrophenyl)ethan-1-amine, and how can functional group compatibility be ensured?
A stepwise approach is recommended:
- Nitration : Begin with nitration of 4-methylbenzene derivatives, ensuring regioselectivity for the 3-position. Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Amination : Reduce the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) or via Fe/HCl. Protect the amine group post-reduction if further functionalization is required .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–85%, depending on the reductant and solvent system (e.g., ethanol or THF) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic Methods :
- NMR : The aromatic protons adjacent to the nitro group (3-position) appear as a doublet (δ 7.8–8.2 ppm), while the methyl group resonates as a singlet (δ 2.4–2.6 ppm). The amine protons are typically broad (δ 1.5–2.0 ppm) .
- LC-MS : Look for [M+H]⁺ peaks at m/z 181.1 (C₉H₁₂N₂O₂) and confirm purity (>95%) via retention time consistency .
- Elemental Analysis : Validate C, H, N, and O percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational methods predict the reactivity and biological interactions of this compound derivatives?
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., neurotransmitter receptors). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active sites .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. The methyl group’s inductive effect stabilizes the aromatic ring, influencing reaction pathways .
Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives?
Q. What methodologies address discrepancies in biological activity data across studies for this compound?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control for enantiomeric purity (chiral HPLC if applicable) .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM) and adjust for solvent effects (DMSO vs. aqueous buffers) .
Data Contradiction Analysis
Q. How to interpret conflicting results in the compound’s solubility and stability across different solvents?
- Solubility Profiling : Test in polar (water, DMSO) and non-polar (hexane) solvents. The nitro group enhances water solubility (~2.5 mg/mL at 25°C), while the methyl group improves lipid compatibility .
- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks). LC-MS can detect decomposition products (e.g., nitro reduction to amine under acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
